![molecular formula C6H7BFNO3 B1488096 2-Fluoro-3-methoxypyridine-5-boronic acid CAS No. 1451392-07-6](/img/structure/B1488096.png)
2-Fluoro-3-methoxypyridine-5-boronic acid
Overview
Description
“2-Fluoro-3-methoxypyridine-5-boronic acid” is a chemical compound with the molecular formula C6H7BFNO3 . It is a solid substance with a molecular weight of 170.94 .
Synthesis Analysis
The synthesis of “2-Fluoro-3-methoxypyridine-5-boronic acid” involves several steps. One of the methods used is the protodeboronation of pinacol boronic esters . This method involves a radical approach and is paired with a Matteson–CH2–homologation . The hydromethylation sequence was applied to methoxy protected (−)-Δ8-THC and cholesterol .Molecular Structure Analysis
The molecular structure of “2-Fluoro-3-methoxypyridine-5-boronic acid” can be represented by the SMILES stringCc1cc(cnc1F)B(O)O
. This represents the connectivity and arrangement of atoms in the molecule. Chemical Reactions Analysis
“2-Fluoro-3-methoxypyridine-5-boronic acid” is involved in various chemical reactions. One of the key reactions is the Suzuki–Miyaura coupling . This reaction involves the use of organoboron reagents and is widely used in carbon–carbon bond-forming reactions .Physical And Chemical Properties Analysis
“2-Fluoro-3-methoxypyridine-5-boronic acid” is a solid substance . It has a molecular weight of 170.94 and is stored at a temperature of 2-8°C .Scientific Research Applications
Sensing Applications
2-Fluoro-3-methoxypyridine-5-boronic acid: is utilized in sensing applications due to its interaction with diols and strong Lewis bases like fluoride or cyanide anions . This interaction is pivotal in both homogeneous assays and heterogeneous detection, including at the interface of the sensing material or within the bulk sample.
Biological Labelling and Protein Manipulation
The compound’s ability to form stable complexes with diols enables its use in biological labelling. It’s instrumental in protein manipulation and modification, which is essential for understanding protein function and interaction .
Therapeutic Development
Boronic acids, including 2-Fluoro-3-methoxypyridine-5-boronic acid , are being explored for their potential in therapeutic development. Their unique properties allow them to be used in the creation of molecules that can interfere with signaling pathways or inhibit enzymes .
Separation Technologies
In the field of separation technologies, 2-Fluoro-3-methoxypyridine-5-boronic acid can be employed for the electrophoresis of glycated molecules, aiding in the separation and analysis of complex biological samples .
Controlled Release Systems
This compound is also used in the development of polymers for the controlled release of drugs like insulin. The boronic acid moiety can respond to changes in glucose levels, making it suitable for diabetes management .
Agricultural Chemistry
2-Fluoro-3-methoxypyridine-5-boronic acid: serves as a precursor for the synthesis of herbicides and insecticides. Its fluorine component imparts unique physical and biological properties that are advantageous in agricultural applications .
Radiobiology and Imaging
Fluorinated pyridines, derived from compounds like 2-Fluoro-3-methoxypyridine-5-boronic acid , are used in the synthesis of imaging agents for radiobiology. These agents are particularly valuable in cancer research and treatment .
Cosmetic and Coating Industries
Lastly, this compound finds applications in the cosmetic and coating industries. It is used in products ranging from cosmetics to coatings and even candles, demonstrating its versatility .
Mechanism of Action
Target of Action
The primary target of 2-Fluoro-3-methoxypyridine-5-boronic acid is the Suzuki–Miyaura (SM) coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .
Mode of Action
The 2-Fluoro-3-methoxypyridine-5-boronic acid interacts with its targets through a process known as transmetalation . In the Suzuki–Miyaura coupling reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The 2-Fluoro-3-methoxypyridine-5-boronic acid affects the Suzuki–Miyaura coupling pathway . This pathway involves the conjoining of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects of this pathway include the formation of new carbon-carbon bonds, which are crucial for the synthesis of various organic compounds .
Result of Action
The molecular and cellular effects of 2-Fluoro-3-methoxypyridine-5-boronic acid ’s action primarily involve the formation of new carbon-carbon bonds . This is a crucial process in organic synthesis, enabling the creation of complex organic compounds from simpler precursors .
Action Environment
The action, efficacy, and stability of 2-Fluoro-3-methoxypyridine-5-boronic acid can be influenced by various environmental factors. For instance, the yield of the Suzuki–Miyaura coupling reaction can be increased by slow-release and thus low concentration of boronic acid . Additionally, the storage temperature can affect the stability of the compound .
Safety and Hazards
properties
IUPAC Name |
(6-fluoro-5-methoxypyridin-3-yl)boronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BFNO3/c1-12-5-2-4(7(10)11)3-9-6(5)8/h2-3,10-11H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOTUGWODSACCQG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(N=C1)F)OC)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BFNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601249609 | |
Record name | B-(6-Fluoro-5-methoxy-3-pyridinyl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601249609 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.94 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Fluoro-3-methoxypyridine-5-boronic acid | |
CAS RN |
1451392-07-6 | |
Record name | B-(6-Fluoro-5-methoxy-3-pyridinyl)boronic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1451392-07-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | B-(6-Fluoro-5-methoxy-3-pyridinyl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601249609 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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